3-Carboethoxyphenyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

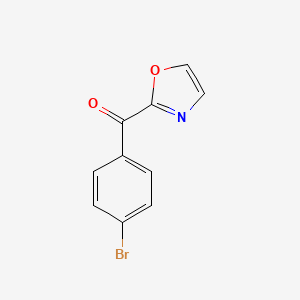

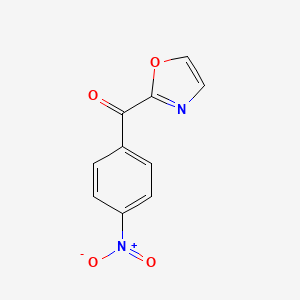

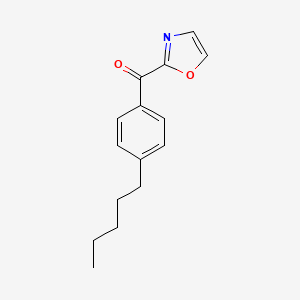

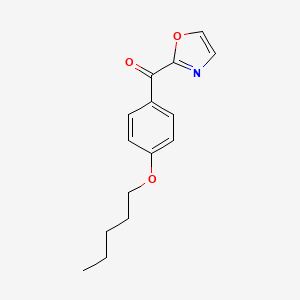

3-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 and appears as a colorless oil .

Molecular Structure Analysis

The molecular structure of 3-Carboethoxyphenyl cyclopropyl ketone is represented by the linear formula C13H14O3 .Chemical Reactions Analysis

Cyclopropyl ketones, such as 3-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation and cross-coupling reactions . These reactions cleave C–C bonds and enable functionalization at both carbon sites, which are powerful strategic tools in synthetic chemistry .Physical And Chemical Properties Analysis

3-Carboethoxyphenyl cyclopropyl ketone is a colorless oil . It has a molecular weight of 218.25 and a molecular formula of C13H14O3 .Applications De Recherche Scientifique

Domino Carbocationic Rearrangement

Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo a domino carbocationic rearrangement, leading to the formation of 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, aromatization, and intramolecular aldol condensation, resulting in three carbon-carbon bonds and a fused benzene and cyclopentene ring in a one-pot operation from simple indole precursors (Venkatesh et al., 2002).

Cycloadditions by Visible Light Photocatalysis

A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins generates highly substituted cyclopentane ring systems, initiated by the one-electron reduction of the ketone to the radical anion using a photocatalytic system (Lu, Shen, & Yoon, 2011).

Ti-Catalyzed Radical Redox Relay

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes forms polysubstituted cyclopentane derivatives, using a chiral Ti(salen) complex. This process constructs two C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity (Hao et al., 2018).

Gold-Catalyzed Hydration of Alkynes

The gold-catalyzed hydration of aryl cyclopropyl acetylenes leads to cyclopropyl methyl ketones, providing evidence for subtle electronic differences in metal-alkyne complexes, including Au(I or III), Ag(I), Fe(III), and Hg(II) (Velegraki & Stratakis, 2013).

Orientations Futures

While specific future directions for 3-Carboethoxyphenyl cyclopropyl ketone are not available, cyclopropyl ketones have been studied for their potential in synthetic chemistry . Their ability to undergo C–C activation and cross-coupling reactions opens up new possibilities for their use in the synthesis of complex molecules .

Propriétés

IUPAC Name |

ethyl 3-(cyclopropanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUIDONJVHHDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642490 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboethoxyphenyl cyclopropyl ketone | |

CAS RN |

878745-20-1 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.